10-O-Ethylcannabitriol
Overview
Description
10-O-Ethylcannabitriol is a natural product derived from Cannabis sativa L. It is a degradation compound of Δ9-Tetrahydrocannabinol, the principal active constituent of cannabis . The molecular formula of this compound is C23H34O4, and it has a molecular weight of 374.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 10-O-Ethylcannabitriol is not well-documented. it is likely that the production methods would involve similar ethylation reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-O-Ethylcannabitriol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
10-O-Ethylcannabitriol has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical studies to understand the behavior of cannabinoids.
Biology: The compound is studied for its potential biological activities, including its interaction with cannabinoid receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of its parent compound, Δ9-Tetrahydrocannabinol.
Industry: It may be used in the development of cannabinoid-based products and formulations.
Mechanism of Action
The mechanism of action of 10-O-Ethylcannabitriol is not fully understood. it is believed to interact with the endocannabinoid system, similar to other cannabinoids. This interaction involves binding to cannabinoid receptors (CB1 and CB2), which are part of the G-protein coupled receptor family. These receptors are involved in various physiological processes, including pain sensation, appetite, memory, and mood .
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol: The principal active constituent of cannabis, known for its psychoactive effects.
Cannabidiol: A non-psychoactive cannabinoid with potential therapeutic benefits.
Cannabitriol: The parent compound of 10-O-Ethylcannabitriol, with similar structural features.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which may confer different chemical and biological properties compared to its parent compound and other cannabinoids. This structural modification can influence its interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
(9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAUOPAWWNBNRN-FYYLOGMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)OCC)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2[C@H]([C@](CC3)(C)O)OCC)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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